molecular formula C12H7N3O4S B12874568 3-(2-Furanyl)-N-((5-nitro-2-thienyl)methylene)-5-isoxazolamine CAS No. 37853-19-3

3-(2-Furanyl)-N-((5-nitro-2-thienyl)methylene)-5-isoxazolamine

Cat. No.: B12874568
CAS No.: 37853-19-3
M. Wt: 289.27 g/mol
InChI Key: FBALNLGXLFLSFQ-NTUHNPAUSA-N
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Description

3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)isoxazol-5-amine is a complex organic compound that features a furan ring, a nitrothiophene moiety, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)isoxazol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction.

    Introduction of the furan ring: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.

    Attachment of the nitrothiophene moiety: This could be done via a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan or thiophene rings.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenation reagents or nucleophiles for electrophilic aromatic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

Possible use as a lead compound in drug discovery, particularly for targeting specific biological pathways.

Industry

Applications in the development of new materials or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)pyrazole-5-amine
  • 3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)thiazole-5-amine

Uniqueness

The unique combination of the furan, nitrothiophene, and isoxazole rings in 3-(Furan-2-yl)-N-((5-nitrothiophen-2-yl)methylene)isoxazol-5-amine may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

37853-19-3

Molecular Formula

C12H7N3O4S

Molecular Weight

289.27 g/mol

IUPAC Name

(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(5-nitrothiophen-2-yl)methanimine

InChI

InChI=1S/C12H7N3O4S/c16-15(17)12-4-3-8(20-12)7-13-11-6-9(14-19-11)10-2-1-5-18-10/h1-7H/b13-7+

InChI Key

FBALNLGXLFLSFQ-NTUHNPAUSA-N

Isomeric SMILES

C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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